N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-methyl-2-phenylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and the type of functional groups present. It may also include the role or purpose of the compound in a broader context, such as its use in industry or research .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of a compound is influenced by its molecular structure and the conditions under which the reaction is carried out .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications
Chemical Synthesis and Molecular Design
Synthesis of Novel Heterocyclic Derivatives
Research on synthesizing novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives that incorporate a thiazolo[3,2‐a]benzimidazole moiety has been conducted. Some of these compounds showed moderate effects against bacterial and fungal species, indicating the potential for antimicrobial applications (Abdel‐Aziz et al., 2008).
Fluorescent Dyes with Large Stokes Shifts
The development of fluorescent dyes based on isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines has been reported. These compounds exhibit large Stokes shifts due to intramolecular proton transfer in the excited state, highlighting their potential in fluorescent labeling and sensing applications (Rihn et al., 2012).
Biological Applications
Antimycobacterial Activity
Alkyl 1‐heteroaryl‐1H‐1,2,3‐triazole‐4‐carboxylates synthesized from related triazine compounds demonstrated antimycobacterial activity. The study highlights the potential of triazine derivatives in developing new antimicrobial agents (Japelj et al., 2005).
Antimalarial Activity
Research on 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines and related compounds has explored their antimalarial activity. This study underscores the importance of triazine derivatives in the search for new antimalarial drugs (Werbel et al., 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-12-15(28-17(21-12)13-9-7-6-8-10-13)16(27)20-11-14-22-18(25(2)3)24-19(23-14)26(4)5/h6-10H,11H2,1-5H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWMVJCFVSKQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.